Product packaging for 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine(Cat. No.:)

3-Bromo-2-ethyl-imidazo[1,2-a]pyridine

Cat. No.: B8761226
M. Wt: 225.08 g/mol
InChI Key: YKRSPYRGSQJAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-2-ethyl-imidazo[1,2-a]pyridine (CAS 301221-51-2) is a valuable chemical intermediate in scientific research and development, particularly in the field of medicinal chemistry . Its molecular formula is C 9 H 9 BrN 2 with a molecular weight of 225.09 g/mol . The presence of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine scaffold makes it a versatile building block for further functionalization, primarily via metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions. This allows researchers to synthesize a diverse array of novel derivatives for biological screening and structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its wide range of pharmacological activities. As such, this brominated derivative serves as a crucial precursor in the synthesis of compounds targeting various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B8761226 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-7-9(10)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3

InChI Key

YKRSPYRGSQJAFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for the Imidazo[1,2-a]pyridine (B132010) Core System

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes. benthamdirect.comresearchgate.netrsc.org These strategies can be broadly categorized into classic condensation reactions, metal-catalyzed couplings, and modern metal-free or green approaches.

The most traditional and widely utilized method for constructing the imidazo[1,2-a]pyridine core involves the condensation reaction between 2-aminopyridines and α-halocarbonyl compounds, such as α-bromoketones. acs.orgnih.govacs.orgrsc.org This reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused bicyclic system. acs.orgnih.gov

Modern refinements have expanded this strategy to include multicomponent reactions (MCRs), which offer increased efficiency and molecular diversity. nih.govsemanticscholar.org The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, is a prominent example used to generate 2,3-disubstituted imidazo[1,2-a]pyridines in a single step. acs.orgmdpi.com Other variations utilize different starting materials, such as the reaction of 2-aminopyridines with ketones and thiols, or with halogenoesters under eco-friendly, catalyst-free conditions. acs.orgnih.gov

Reaction TypeReactantsKey FeaturesReference
Classic Condensation2-Aminopyridines + α-HaloketonesFundamental, widely used method for scaffold synthesis. acs.orgrsc.org
Groebke–Blackburn–Bienaymé (MCR)2-Aminopyridines + Aldehydes + IsonitrilesOne-pot, three-component synthesis of 2,3-disubstituted products. acs.org
Condensation with Halogenoesters2-Aminopyridine + Ethyl bromopyruvateEco-friendly, catalyst-free conditions to produce key intermediates. acs.orgnih.gov
Condensation with Ynals2-Aminopyridines + Ynals + Alcohols/ThiolsAcid-catalyzed, three-component approach for highly decorated products. acs.org

Transition-metal catalysis provides powerful and versatile routes to the imidazo[1,2-a]pyridine scaffold. researchgate.net These methods often involve the formation of key C-C and C-N bonds through various coupling reactions, enabling the construction of highly functionalized derivatives. researchgate.netnih.gov

Copper-catalyzed reactions are particularly prevalent. For instance, a domino A³-coupling reaction, catalyzed by a Cu(II)–ascorbate system, efficiently synthesizes imidazo[1,2-a]pyridine derivatives from 2-aminopyridines, aldehydes, and alkynes in aqueous micellar media. acs.org Other copper-catalyzed protocols include the aerobic oxidative cyclization of 2-aminopyridines with cinnamaldehyde (B126680) derivatives and the oxidative coupling of ketoxime acetates with simple pyridines. researchgate.netnih.gov Palladium-catalyzed reactions, such as the Sonogashira-cyclisation cascade, have also been employed to generate the core structure. rsc.org

Catalyst/MetalReaction TypeReactantsKey FeaturesReference
Copper(I)Three-Component Domino ReactionAldehydes + 2-Aminopyridines + Terminal AlkynesCo-catalyzed by NaHSO₄·SiO₂ system. nih.gov
Copper(II)-AscorbateDomino A³-Coupling2-Aminopyridines + Aldehydes + AlkynesEnvironmentally sustainable method in aqueous micellar media. acs.org
Copper(I)Aerobic Oxidative Synthesis2-Aminopyridines + AcetophenonesProceeds through a catalytic Ortoleva-King reaction mechanism. organic-chemistry.org
Palladium(II) Acetate (B1210297)Three-Component Reaction2-Aminopyridines + Aryl Halides + AlkynesMicrowave-irradiated, ligand-free synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org
IronOxidative Diamination2-Aminopyridine + NitroalkeneMild, aerobic conditions for synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

In response to the growing demand for sustainable chemistry, numerous metal-free and green synthetic methods have been developed. benthamdirect.com These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. benthamdirect.comnih.gov

Notable metal-free strategies include iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines and nitroalkenes using aqueous hydrogen peroxide as a green terminal oxidant. acs.org Elemental sulfur has also been used to promote the oxidative annulation of 2-aminopyridines and aldehydes in a highly atom-economical fashion. nih.gov Furthermore, catalyst-free protocols have been achieved under various conditions, such as refluxing in ethanol (B145695) or DMF, or through NaOH-promoted cycloisomerisation of N-propargylpyridiniums in water at ambient temperature, which offers a rapid and high-yielding route to the scaffold. acs.orgnih.govrsc.orgallfordrugs.com The use of green solvents like water and eco-friendly catalysts such as ammonium (B1175870) chloride further underscores the shift towards sustainable synthesis. acs.orgnih.gov

MethodologyKey Reagents/ConditionsAdvantagesReference
Iodine CatalysisI₂, H₂O₂ (aq)Environmentally friendly, uses a green oxidant. acs.org
Sulfur-Initiated AnnulationElemental SulfurMetal- and base-free, atom-economical. nih.gov
Aqueous CycloisomerisationNaOH (aq), Ambient TemperatureRapid, metal-free, high yield, performed in water. rsc.orgallfordrugs.com
Catalyst-Free CondensationRefluxing in Ethanol or DMFSimple, avoids catalysts, suitable for certain substrates. acs.orgnih.gov
Micellar-Mediated ReactionSodium Dodecyl Sulfate (SDS) in WaterLow catalyst loading, fast, mild conditions. acs.org

Targeted Synthesis of 3-Substituted and 3-Bromo-Imidazo[1,2-a]pyridines

Once the imidazo[1,2-a]pyridine core is formed, the introduction of substituents at specific positions is crucial for modulating its chemical and biological properties. The C-3 position is particularly electron-rich and thus susceptible to electrophilic substitution and direct functionalization. researchgate.net

Direct C-H functionalization at the C-3 position is an efficient strategy that avoids the need for pre-functionalized substrates. nih.govnih.gov A variety of substituents can be introduced using this approach. For example, copper-catalyzed direct arylation allows for the coupling of imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates to form C-C bonds. acs.org

Other C-3 functionalizations include electrochemical sulfonylation using sodium benzenesulfinates, which provides a metal-free route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines. rsc.org Amination, carbonylation, and annulation reactions at the C-3 position have also been developed. nih.gov A novel decarboxylative, Petasis-like three-component reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid has been reported as a catalyst-free method to functionalize the C-3 position. nih.gov

The synthesis of 3-bromo-imidazo[1,2-a]pyridines requires methods that can selectively introduce a bromine atom at the C-3 position. Several regioselective bromination techniques have been established to achieve this transformation efficiently.

A facile, transition-metal-free method utilizes sodium bromite (B1237846) (NaBrO₂) as the bromine source in the presence of acetic acid. rsc.orgresearchgate.net This approach provides a straightforward and efficient route to 3-bromo-imidazo[1,2-a]pyridines. rsc.org Another effective method employs carbon tetrabromide (CBr₄) as the bromine source, promoted by a base such as sodium hydroxide (B78521) (NaOH). bohrium.com This reaction demonstrates high efficiency and regioselectivity for C-3 bromination. bohrium.com The resulting 3-bromo derivatives are valuable intermediates that can be further functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions to form more complex π-systems. rsc.orgresearchgate.net

Brominating AgentPromoter/ConditionsKey FeaturesReference
Sodium Bromite (NaBrO₂)Acetic AcidTransition-metal-free, efficient C-Br bond formation. rsc.orgresearchgate.net
Carbon Tetrabromide (CBr₄)Sodium Hydroxide (NaOH)Base-promoted, high efficiency and regioselectivity. bohrium.com
Pyridinium TribromideNa₂CO₃, Ultrasound-promotedBase-mediated, practical protocol. bohrium.com

Multi-Component Reaction (MCR) Approaches for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. researchgate.net For the synthesis of the imidazo[1,2-a]pyridine core, the Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR strategy. mdpi.comsciforum.net This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. rsc.orgresearchgate.net

The GBBR and related MCRs provide a powerful platform for generating diverse libraries of imidazo[1,2-a]pyridine derivatives. mdpi.combeilstein-journals.org The versatility of this approach lies in the ability to vary each of the three components, allowing for the introduction of a wide range of substituents at different positions of the heterocyclic core. rsc.org For instance, using an appropriate aldehyde and isocyanide can yield precursors to 2-ethyl derivatives. The reaction is often facilitated by various catalysts, including Lewis acids, Brønsted acids, or iodine, to promote the formation of the desired scaffold. sciforum.netrsc.org Some MCRs can be performed under eco-friendly conditions, using catalysts like ammonium chloride in ethanol. sciforum.netsciforum.net Post-modification of the MCR products further expands the accessible chemical space, enabling the synthesis of polyfunctional imidazo[1,2-a]pyridine derivatives. researchgate.net

MCR ApproachComponentsCatalyst/ConditionsKey Features
Groebke-Blackburn-Bienaymé Reaction (GBBR) 2-Aminopyridine, Aldehyde, IsocyanideLewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃), IodineHigh efficiency for 3-aminoimidazo[1,2-a]pyridines. sciforum.netresearchgate.netbeilstein-journals.org
Copper-Catalyzed MCR 2-Aminopyridine, Terminal Ynone, Sulfonyl AzideCopper CatalystProvides access to polysubstituted derivatives. rsc.org
Iodine-Catalyzed MCR 2-Aminopyridine, Aryl Aldehyde, tert-Butyl IsocyanideIodine (5 mol%)Straightforward, one-pot synthesis at room temperature. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing product yields, and improving process efficiency. nih.gov The synthesis of imidazo[1,2-a]pyridines and their derivatives has significantly benefited from this technology. sci-hub.semdpi.com Conventional heating methods for the condensation of 2-aminopyridines with α-haloketones can be time-consuming, often requiring several hours of reflux. sci-hub.se In contrast, microwave irradiation can dramatically reduce reaction times to mere minutes, or even seconds, while often providing superior yields. sci-hub.senih.gov

One study demonstrated the synthesis of imidazo[1,2-a]pyridine derivatives in a 60-second microwave reaction, a significant improvement over the 40 to 120 minutes required by thermal methods. sci-hub.se This rapid and efficient heating is also applicable to MCRs, such as the GBBR, enabling the swift production of diverse compound libraries. beilstein-journals.orgsciforum.net The use of microwave assistance is not limited to the core scaffold formation; it is also employed in subsequent functionalization steps, such as N-alkylation reactions. nih.gov This technology offers a greener alternative by reducing energy consumption and reaction times. researchgate.netsci-hub.se

ReactionMethodReaction TimeYieldReference
Imidazo[1,2-a]pyridine Synthesis Conventional Heating40 - 120 min~80% sci-hub.se
Imidazo[1,2-a]pyridine Synthesis Microwave Irradiation1 minup to 99% sci-hub.se
GBB Reaction Conventional Heating5 h10% sciforum.net
GBB Reaction Microwave Irradiation1 h89-98% beilstein-journals.org

Synthesis of 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine and its Derivatives

Specific Reaction Pathways for 2-Ethyl-Imidazo[1,2-a]pyridine Intermediates

The most common and direct method for synthesizing the 2-ethyl-imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an appropriate α-haloketone. nih.gov This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

To obtain the 2-ethyl substituted intermediate, 1-bromo-2-butanone (B1265390) is the typical α-haloketone of choice. The reaction is generally performed by refluxing the reactants in a solvent such as ethanol or dioxane. nih.gov While the reaction can proceed without a catalyst, bases like sodium bicarbonate are sometimes added to neutralize the HBr formed during the reaction. nih.gov This pathway provides a reliable and straightforward route to the 2-ethyl-imidazo[1,2-a]pyridine core, which serves as the direct precursor for subsequent bromination.

Integration of Bromination into 2-Ethyl-Imidazo[1,2-a]pyridine Synthesis

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. researchgate.net This characteristic allows for the regioselective introduction of a bromine atom at this position. The bromination of the pre-formed 2-ethyl-imidazo[1,2-a]pyridine intermediate is a key step in synthesizing the target compound.

Various brominating agents can be employed for this transformation. Common reagents include N-bromosuccinimide (NBS), which is a mild and effective source of electrophilic bromine. nih.gov Other methods utilize reagents like copper(II) bromide (CuBr2) or sodium bromite (NaBrO2) under acidic conditions. researchgate.netresearchgate.net The reaction conditions are typically mild, and the desired 3-bromo product is often obtained in high yield. This bromination step can be performed as a separate reaction after the isolation of the 2-ethyl intermediate or integrated into a one-pot procedure. researchgate.net

Brominating AgentConditionsKey FeaturesReference
N-Bromosuccinimide (NBS) Acetonitrile, Room TempMild conditions, common reagent. nih.govnih.gov
Copper(II) Bromide (CuBr₂) / DMSO Time-controlledCan be part of a one-pot synthesis. researchgate.net researchgate.net
Sodium Bromite (NaBrO₂) DMF, 60°C, AcidicMetal-free approach. researchgate.net
Carbon Tetrabromide (CBr₄) / NaOH DichloromethaneHigh efficiency and regioselectivity. researchgate.net

One-Pot Synthetic Procedures for Bromo-ethyl Derivatives

In a typical one-pot synthesis, 2-aminopyridine and 1-bromo-2-butanone are first reacted to form the 2-ethyl-imidazo[1,2-a]pyridine intermediate in situ. Subsequently, a brominating agent is added directly to the reaction mixture to effect the C3-bromination. researchgate.net An innovative approach utilizes a dual-function reagent system, such as CuBr2 and dimethyl sulfoxide (B87167) (DMSO), where CuBr2 can facilitate the reaction and also serve as the bromine source. researchgate.net These streamlined, metal-free, or metal-catalyzed sequential protocols provide a practical and efficient route for the direct synthesis of this compound and related derivatives. researchgate.netresearchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

The this compound molecule is a valuable synthetic intermediate primarily because the C3-bromo substituent serves as a versatile handle for further chemical modifications through cross-coupling reactions. researchgate.netresearchgate.net This allows for the introduction of a wide array of functional groups, enabling the creation of diverse molecular architectures.

One of the most powerful applications of the 3-bromo group is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the 3-bromo-imidazo[1,2-a]pyridine with various boronic acids or esters, leading to the synthesis of 3-aryl or 3-heteroaryl derivatives.

Beyond the C3 position, direct C-H functionalization offers another avenue for derivatization. researchgate.netrsc.org Recent advances in photochemistry and radical chemistry have enabled the functionalization of other positions on the imidazo[1,2-a]pyridine ring, such as C5. nih.gov These methods can introduce alkyl, aminoalkyl, or phosphorus-containing moieties, further expanding the synthetic utility of the core scaffold. nih.gov The functionalization can also involve reactions on substituents, such as the Claisen-Schmidt condensation of a 3-carbaldehyde derivative to form propenone structures. scirp.org These post-synthetic modifications are crucial for exploring the structure-activity relationships of imidazo[1,2-a]pyridine-based compounds in drug discovery. researchgate.net

Cross-Coupling Reactions at the Bromine Moiety

The carbon-bromine bond at the C-3 position of the this compound nucleus is a key site for synthetic elaboration. This position is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These transformations allow for the direct linkage of aryl, vinyl, alkynyl, and amino moieties to the imidazo[1,2-a]pyridine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. organic-chemistry.org For 3-bromo-imidazo[1,2-a]pyridine derivatives, the Suzuki coupling enables the introduction of diverse aryl and heteroaryl substituents at the C-3 position. researchgate.netacs.org

EntryBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
1Arylboronic acidPd(OAc)2/PCy3K2CO3Dioxane/H2OGood to Excellent acs.org
2Heteroarylboronic acidPd2(dba)3/Phosphine (B1218219) LigandKFDioxaneGood nih.gov
3Arylboronic acid pinacol (B44631) esterPdCl2(PPh3)2K2CO3DMF/Dioxane:H2O68-88 acs.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation is a powerful method for constructing new carbon-carbon bonds and introducing vinyl groups. nih.gov The reaction typically employs catalysts like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). wikipedia.org Applying this reaction to this compound allows for the synthesis of 3-vinyl-imidazo[1,2-a]pyridine derivatives.

EntryAlkeneCatalyst/LigandBaseSolventYield (%)Reference
1StyrenePd(OAc)2Et3NDMFModerate to Good beilstein-journals.org
2n-Butyl acrylatePd(OAc)2/PPh3TEASilica gel (ball-milling)Good to Excellent beilstein-journals.org
3Various OlefinsPd(OAc)2/P(o-tol)3K2CO3MicrowaveGood nih.gov

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine that can also serve as the solvent. wikipedia.org This reaction is the most common method for synthesizing arylalkynes. libretexts.org For this compound, this reaction provides a direct route to 3-alkynyl-imidazo[1,2-a]pyridine derivatives, which are valuable precursors for further synthetic transformations.

EntryAlkyneCatalyst SystemBaseSolventYield (%)Reference
1PhenylacetylenePdCl2(PPh3)2/CuIEt3NTHFHigh wikipedia.org
2TrimethylsilylacetylenePd(PPh3)4/CuIDBUTolueneGood researchgate.net
3Various Terminal AlkynesPdCl2(CH3CN)2/X-Phos (Copper-free)Cs2CO3Water with PTSHigh ucsb.edu

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines that were previously difficult to access. wikipedia.org This methodology can be applied to this compound to synthesize a variety of 3-amino-imidazo[1,2-a]pyridine derivatives, which are important pharmacophores.

EntryAmineCatalyst/LigandBaseSolventYield (%)Reference
1AnilinePd2(dba)3/XantphosCs2CO3DioxaneGood researchgate.net
2CyclohexylaminePd2(dba)3/(±)-BINAPNaOButToluene60 chemspider.com
3Primary AminesPd(OAc)2/Bidentate PhosphineNaOButTolueneGood to High wikipedia.org

Introduction of Diverse Chemical Groups at C-2 and C-3 Positions

While cross-coupling at the C-3 bromine provides a direct path to a wide range of derivatives, strategies have also been developed to introduce diverse chemical functionalities at both the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core. This dual functionalization is critical for exploring the structure-activity relationship of this important scaffold.

A highly effective strategy for achieving 2,3-disubstitution involves the use of a di-halogenated imidazo[1,2-a]pyridine intermediate, such as 3-bromo-2-iodoimidazo[1,2-a]pyridine. researchgate.netresearchgate.net The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective, sequential cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, enabling site-selective functionalization at the C-2 position first. wikipedia.org

A representative synthetic sequence is as follows:

Phosphination at C-2: A 3-bromo-2-iodoimidazo[1,2-a]pyridine precursor is subjected to a palladium-catalyzed phosphination reaction. This selectively introduces a phosphine group, such as diphenylphosphine, at the C-2 position, leaving the C-3 bromine intact. researchgate.net

Suzuki Coupling at C-3: The resulting 3-bromo-2-phosphinoimidazo[1,2-a]pyridine is then used in a subsequent Suzuki-Miyaura coupling reaction. This second step introduces an aryl or heteroaryl group at the C-3 position by reacting the bromine moiety with a suitable boronic acid. researchgate.netresearchgate.net

This sequential approach allows for the synthesis of a library of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine compounds, which have applications as ligands in catalysis. researchgate.net By varying the phosphine introduced in the first step and the boronic acid used in the second, a high degree of molecular diversity can be achieved at both the C-2 and C-3 positions.

In addition to cross-coupling reactions, other methods can introduce functionality at the C-3 position. For instance, the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines can be used to synthesize C-3 alkylated derivatives, further expanding the chemical space accessible from this versatile scaffold. nih.govmdpi.com

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

Molecular Target Identification and Engagement for Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) core can interact with a range of biological molecules, leading to diverse pharmacological effects. researchgate.netnih.gov

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several enzymes. For instance, certain derivatives have shown inhibitory activity against aldehyde dehydrogenase (ALDH), particularly the ALDH1A family, which is implicated in cancer stem cell vitality. nih.govresearchgate.netuniupo.it Studies have revealed that the substitution pattern on the imidazo[1,2-a]pyridine ring is critical for potent and selective inhibition. nih.gov While specific studies on 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine are not detailed, the general class of compounds shows promise in this area. Other enzymes targeted by imidazo[1,2-a]pyridine derivatives include ATP synthase in mycobacteria and InhA. rsc.org

Enzyme TargetImidazo[1,2-a]pyridine Derivative TypeReference
Aldehyde Dehydrogenase (ALDH)Substituted imidazo[1,2-a]pyridines nih.govresearchgate.netuniupo.it
ATP SynthaseImidazo[1,2-a]pyridine ethers rsc.org
InhAImidazo[1,2-a]pyridine-2-carboxamides rsc.org

Derivatives of imidazo[1,2-a]pyridine have been investigated as modulators of various receptors. Notably, they have been developed as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.govresearchgate.net The optimization of substituents on the imidazo[1,2-a]pyridine core was crucial for achieving good potency and selectivity for the mGlu2 receptor. nih.gov The imidazo[1,2-a]pyridine scaffold has also been explored for its potential to bind to other receptors, including the estrogen receptor. researchgate.net

The planar nature of the imidazo[1,2-a]pyridine ring system allows for potential interactions with nucleic acids and proteins. Some derivatives have been shown to bind to DNA. researchgate.net For example, certain imidazo[1,2-a]pyridine-platinum conjugates have been studied for their interaction with DNA. researchgate.net The specific interactions are highly dependent on the nature and position of the substituents on the heterocyclic core.

Structure-Activity Relationship (SAR) Studies for Imidazo[1,2-a]pyridine Derivatives

SAR studies are crucial for understanding how the chemical structure of imidazo[1,2-a]pyridine derivatives influences their biological activity. rsc.orgresearchgate.netresearchgate.netdocumentsdelivered.comacs.org These studies help in the design of more potent and selective compounds.

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. nih.govmdpi.com For instance, in the context of antitubercular activity, 3-carboxamide derivatives of imidazo[1,2-a]pyridine were found to be potent. rsc.org

The presence of a bromo substituent can significantly influence the compound's properties. Halogens like bromine can affect the electronic properties of the molecule and its ability to form halogen bonds, which can be important for binding to biological targets. mdpi.com The position of the bromo group is also critical; for example, a bromine atom at the 6-position has been noted in compounds with antimicrobial and anticancer properties. In the case of this compound, the bromine is at the 3-position, a common site for substitution in SAR studies. researchgate.net

Pharmacophore modeling helps to identify the essential structural features required for a specific biological activity. For imidazo[1,2-a]pyridines, the core heterocyclic system is a key pharmacophoric element. researchgate.netchemrxiv.org The specific arrangement of substituents around this core dictates the interaction with different biological targets. For example, for ALDH1A3 inhibition, specific substitution patterns on both the 2- and 8-phenyl rings of certain imidazo[1,2-a]pyridine series were found to be crucial for high efficacy. nih.gov The development of potent mGlu2 receptor positive allosteric modulators also involved fine-tuning the substituents on the imidazo[1,2-a]pyridine scaffold to meet the pharmacophoric requirements of the receptor's allosteric binding site. nih.gov

In-depth Analysis of this compound Reveals Gaps in Current Stereochemical Understanding

Initial investigations into the chemical compound this compound have highlighted a significant gap in the available scientific literature regarding the specific impact of its stereochemistry and conformational preferences on its biological functions. While the broader class of imidazo[1,2-a]pyridines has been the subject of extensive research, leading to the development of various biologically active molecules, detailed stereochemical and conformational analyses of the 2-ethyl substituted variant remain largely unexplored.

The imidazo[1,2-a]pyridine scaffold is a well-recognized privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. These activities include roles as kinase inhibitors, antimycobacterial agents, and ligands for the detection of beta-amyloid plaques, which are associated with Alzheimer's disease. Numerous studies have delved into the structure-activity relationships (SAR) of this class of compounds, examining how different substituents on the imidazo[1,2-a]pyridine core influence their biological effects.

However, a thorough review of existing research indicates a lack of specific focus on the stereoisomers that arise from the ethyl group at the 2-position of this compound. The presence of a chiral center at the first carbon of the ethyl group suggests the existence of (R) and (S) enantiomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often interact selectively with only one enantiomer.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule (ligand) to its macromolecular target (protein) and to screen large libraries of compounds for potential biological activity. nih.govnih.gov These methods are crucial in the early stages of drug discovery for identifying hit compounds and optimizing lead candidates. For the imidazo[1,2-a]pyridine (B132010) class, these in silico approaches have been instrumental in exploring potential therapeutic applications. nih.gov

An innovative virtual screening collaboration successfully validated and expanded upon an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.gov By probing proprietary libraries from several pharmaceutical companies, researchers rapidly identified a range of analogues, which helped to improve the antiparasitic activity and selectivity of the initial hit compound. nih.gov

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and its protein target, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. These interactions are quantified by a scoring function that predicts the binding affinity, often expressed in kcal/mol.

In a study targeting oxidoreductase, a key enzyme in breast cancer, a novel series of imidazo[1,2-a]pyridine derivatives were evaluated. asianpubs.org One of the synthesized compounds demonstrated a high predicted binding energy, indicating a strong and stable interaction with the enzyme's active site. asianpubs.org Similarly, docking studies were employed to identify imidazo[1,2-a]pyridine-based compounds that could potentially inhibit the FtsZ protein in Streptococcus pneumoniae, a critical target for developing new antibacterial agents. nih.gov

Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives Against Various Protein Targets
Compound DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyridine Derivative COxidoreductase (Breast Cancer)-9.207 asianpubs.org

Identification of Key Binding Site Residues

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

For an imidazo[1,2-a]pyridine derivative targeting oxidoreductase, docking simulations revealed key interactions with the amino acid residues His 222, Tyr 216, and Lys 270. asianpubs.org In another study focused on antibacterial agents, sequence alignment and docking helped identify three unique residues within the S. pneumoniae FtsZ protein that one of the hit compounds binds to, providing a structural basis for its observed specificity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For imidazo[1,2-a]pyridine derivatives, MD simulations provide valuable information on the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the dynamic behavior of the system in a simulated physiological environment. openpharmaceuticalsciencesjournal.com

Studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents have utilized MD simulations to assess the stability of the docked complexes. openpharmaceuticalsciencesjournal.comresearchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and ligand over the simulation time, researchers can confirm that the ligand remains stably bound within the active site. RMSD plots from these simulations indicated that the ligand-protein complexes achieved stability, validating the docking results. openpharmaceuticalsciencesjournal.comresearchgate.net Furthermore, conformational analysis of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate identified two relatively stable conformers of the molecule, which is crucial for understanding its interaction with biological targets. bohrium.com

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. DFT is a versatile tool for calculating a wide range of molecular properties, including optimized geometry, electronic distribution, and reactivity parameters, which are difficult to determine experimentally. nih.govscirp.org Various studies on imidazo[1,2-a]pyridine derivatives have employed DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), to gain a deeper understanding of their chemical behavior. nih.govnih.govresearchgate.net

Elucidation of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov

A larger energy gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. nih.gov DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) revealed a HOMO-LUMO gap of 4.343 eV, indicating significant stability. nih.gov The analysis of frontier molecular orbitals can also reveal the distribution of electron density and help predict sites susceptible to electrophilic or nucleophilic attack. nih.govscirp.org

Calculated HOMO-LUMO Energy Gaps for Imidazo[1,2-a]pyridine Derivatives
CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFT/B3LYP/6-311++G(d,p)Not SpecifiedNot Specified4.343 nih.gov
Related Imidazole Derivative 1ADFT/B3LYP/6-311G(d,p)-6.2967-1.80964.4871 irjweb.com

Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. scielo.org.za Comparing these theoretical predictions with experimental data serves as a powerful method for structural confirmation and elucidation.

For ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, DFT-optimized molecular geometry was found to be in excellent agreement with the crystal structure determined by X-ray diffraction. bohrium.com Time-dependent DFT (TD-DFT) is specifically used to calculate electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. researchgate.net This correlative approach, combining theoretical calculations with experimental spectroscopy, provides a comprehensive characterization of the molecular structure and properties of novel imidazo[1,2-a]pyridine compounds. bohrium.com

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other entities, such as biological receptors or chemical reagents. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a theoretical MEP analysis of 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine, the map would highlight specific regions of varying electrostatic potential. The nitrogen atoms of the imidazo[1,2-a]pyridine ring system are expected to be the most electron-rich areas, characterized by a strong negative potential. These sites represent the most probable locations for electrophilic attack and are key to forming hydrogen bonds with biological targets. scirp.org

Conversely, the hydrogen atoms, particularly those on the ethyl group and the pyridine (B92270) ring, would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The bromine atom at the C3 position introduces a region of slight positive potential on its outermost surface (a sigma-hole), which could participate in halogen bonding, a significant interaction in drug design. Understanding this electrostatic landscape is crucial for predicting the molecule's reactivity and its ability to bind to specific protein sites. scirp.orgnih.gov

The table below outlines the conceptual findings from a theoretical MEP analysis, indicating the regions of differing electrostatic potential on the molecule.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine Nitrogen (N1)Strong NegativeSite for electrophilic attack, hydrogen bond acceptor
Imidazole Nitrogen (N4)NegativePotential site for electrophilic attack
Hydrogen AtomsPositiveSites for nucleophilic attack
Bromine Atom (surface)Slightly Positive (σ-hole)Potential for halogen bonding interactions

Computational Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET Profiling)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a fundamental step in modern drug discovery. nih.gov For the imidazo[1,2-a]pyridine class of compounds, computational ADMET profiling helps to identify candidates with favorable drug-like characteristics early in the development process, reducing the likelihood of late-stage failures. researchgate.netamazonaws.com

Computational models predict that this compound possesses a promising pharmacokinetic profile. Predictions are typically based on its structural similarity to other imidazo[1,2-a]pyridine derivatives that have undergone experimental and computational evaluation. nih.gov Key parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and permeability across biological membranes like the blood-brain barrier are calculated.

Furthermore, toxicity predictions screen the molecule for potential liabilities, such as mutagenicity, carcinogenicity, and hepatotoxicity. nih.gov For novel imidazo[1,2-a]pyridine derivatives, these predictive studies are essential for prioritizing compounds for synthesis and subsequent in vitro and in vivo testing. amazonaws.com

The following interactive data table summarizes the computationally predicted ADMET and physicochemical properties for this compound.

PropertyPredicted ValueSignificance
Molecular Weight225.09 g/mol bldpharm.comWithin the typical range for orally available drugs (Lipinski's Rule of Five).
LogP (Lipophilicity)Predicted ModerateIndicates a balance between solubility and membrane permeability.
Aqueous SolubilityPredicted Low to ModerateAffects absorption and formulation.
Human Intestinal AbsorptionPredicted HighSuggests good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPredicted PermeableIndicates potential for activity in the central nervous system.
CYP450 InhibitionPredicted Inhibitor of some isoformsPotential for drug-drug interactions.
HepatotoxicityPredicted Low RiskIndicates a favorable safety profile regarding liver toxicity.
AMES MutagenicityPredicted Non-mutagenicSuggests a low likelihood of causing DNA mutations.

Research Applications Beyond Conventional Medicinal Chemistry

Imidazo[1,2-a]pyridines in Materials Science and Optoelectronic Applications

The imidazo[1,2-a]pyridine (B132010) core is recognized for its fluorescent properties, making it a valuable component in the design of functional materials for optoelectronic applications. While direct studies on the fluorescent properties of 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine are not extensively detailed in publicly available research, the broader class of imidazo[1,2-a]pyridines has shown significant promise in this area. rsc.orgnih.gov The emission characteristics of these compounds can be fine-tuned by introducing various substituents, suggesting that the ethyl and bromo groups on the specific compound of interest likely influence its photophysical properties. rsc.org

Derivatives of the imidazo[1,2-a]pyridine scaffold are actively being developed as fluorescent probes for the detection of biologically important species and for cellular imaging. nih.govnih.gov For instance, fused imidazo[1,2-a]pyridine-based sensors have been designed for the detection of metal ions like Fe³⁺ and Hg²⁺ in aqueous environments and within living cells. rsc.orgnih.gov These probes often exhibit high sensitivity and selectivity, highlighting the potential of this heterocyclic system in diagnostic and bioanalytical applications. The functionalization of the imidazo[1,2-a]pyridine core is a key strategy in the creation of these targeted fluorescent probes. nih.gov

The luminescent characteristics of imidazo[1,2-a]pyridine derivatives have also drawn attention for their potential use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov Research into related heterocyclic systems has demonstrated that careful molecular design can lead to efficient blue emitters, a critical component for full-color displays. nih.gov While specific data on this compound in OLEDs is scarce, the general class of compounds holds promise for the development of new photo-functional materials. nih.gov Furthermore, the development of chemosensors based on the imidazo[1,2-a]pyridine framework for the detection of various analytes is an active area of research. researchgate.net

Utilization as Synthetic Intermediates for Complex Molecular Architectures

The presence of a bromine atom at the 3-position makes this compound a valuable synthetic intermediate for the construction of more complex molecules. ias.ac.innih.govresearchgate.net The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents at this position. mdpi.com This versatility enables the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives with tailored properties for various applications.

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various methods, including the condensation of 2-aminopyridines with α-halocarbonyl compounds. scirp.org The functionalization at the C3 position is a common strategy to expand the chemical space of this scaffold. mdpi.com

Below is a table summarizing the utility of bromo-substituted imidazo[1,2-a]pyridines as synthetic intermediates.

Reaction TypeReagent/CatalystProduct TypeReference
Suzuki-Miyaura CouplingPalladium catalyst, Boronic acids3-Aryl-imidazo[1,2-a]pyridines mdpi.com
C-H FunctionalizationVarious catalystsC3-functionalized imidazo[1,2-a]pyridines mdpi.com
Condensation Reactionsα-halocarbonylsSubstituted imidazo[1,2-a]pyridines scirp.org

Role in Chemical Biology and Mechanistic Probe Development

While direct applications of this compound as a mechanistic probe in chemical biology are not yet widely reported, the imidazo[1,2-a]pyridine scaffold is of significant interest in this field. For example, derivatives of this class have been identified as inhibitors of various biological targets. researchgate.net The ability to functionalize the core structure, as facilitated by the bromo substituent, is crucial for developing selective and potent chemical probes to investigate biological pathways. The development of such probes is essential for understanding disease mechanisms and for the discovery of new therapeutic agents.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine (B132010) core and the aliphatic protons of the ethyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J, in Hz) would allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of the molecule. A ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment. For this compound, distinct signals would be expected for the carbons of the fused heterocyclic rings and the ethyl substituent.

Interactive Data Table: Expected ¹H and ¹³C NMR Data No experimental data is publicly available in the searched academic literature.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing complex mixtures and confirming the molecular weight of the target compound.

Interactive Data Table: Expected Mass Spectrometry Data No experimental data is publicly available in the searched academic literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, one would expect to observe characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the heterocyclic core, and C-Br stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The spectrum would show absorption maxima (λmax) that are characteristic of the conjugated π-electron system of the imidazo[1,2-a]pyridine ring.

Interactive Data Table: Expected IR and UV-Vis Data No experimental data is publicly available in the searched academic literature.

Advanced Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. For purity assessment of this compound, a specific HPLC method would be developed, defining the column, mobile phase, flow rate, and detector wavelength. The purity would be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A specific solvent system (eluent) would be used, and the compound's retention factor (Rf) would be a characteristic value under those conditions. A pure compound should ideally show a single spot on the TLC plate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves bromination of the parent imidazo[1,2-a]pyridine scaffold. For example, bromine in acetic acid under inert atmosphere is used for regioselective bromination at the 3-position . Solvent choice (e.g., DMSO for solubility) and temperature control (60–80°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization improves yield (typically 60–75%) .
  • Key Data :

ParameterOptimal ConditionYield
SolventAcetic acid70%
Temperature70°C
PurificationSilica gel chromatography95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assigns substituent positions (e.g., ethyl group at C2, bromine at C3). Aromatic protons appear as doublets (δ 7.2–8.5 ppm), while the ethyl group shows triplet/multiplet patterns (δ 1.2–2.5 ppm) .
  • HRMS : Confirms molecular weight (calc. 255.03 g/mol for C9H10BrN2) .
  • FT-IR : Identifies C-Br stretching (550–600 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What are common nucleophilic substitution reactions applicable to this compound?

  • Methodology : The bromine atom at C3 is susceptible to substitution. For example:

  • Amine substitution : React with primary amines (e.g., methylamine) in DMF at 100°C to yield 3-amino derivatives .
  • Suzuki-Miyaura coupling : Use Pd(PPh3)4 catalyst with aryl boronic acids to introduce aryl groups at C3 .

Advanced Research Questions

Q. How do halogen substituents influence the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Comparative studies using analogues (e.g., chloro vs. bromo) reveal halogen-dependent interactions. Bromine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase targets). For instance:

  • Anticancer activity : Bromine at C3 increases cytotoxicity (IC50: 11 µM vs. 25 µM for chloro analogues) against MCF-7 cells .
  • Antimicrobial activity : Bromine improves penetration into bacterial membranes (MIC: 2 µg/mL vs. 8 µg/mL for non-halogenated derivatives) .
    • Data Table :
DerivativeTarget (IC50/MIC)Mechanism
3-Bromo11 µM (MCF-7)Topoisomerase II inhibition
3-Chloro25 µM (MCF-7)DNA intercalation

Q. What strategies enhance selectivity in Suzuki-Miyaura cross-coupling for functionalization?

  • Methodology : Ligand selection (e.g., SPhos for steric control) and solvent polarity (toluene > DMF) improve regioselectivity. For example:

  • Pd(OAc)2/SPhos : Achieves 85% yield for 3-aryl derivatives with <5% homocoupling byproducts .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >90% yield .

Q. How can molecular docking guide structure-activity relationship (SAR) studies?

  • Methodology : Docking into targets (e.g., EGFR kinase) using AutoDock Vina identifies key interactions:

  • Hydrophobic pockets : The ethyl group at C2 enhances van der Waals interactions with Leu694 .
  • Halogen bonding : Bromine at C3 forms a 2.9 Å interaction with Thr766, critical for inhibitory activity .
    • Validation : Experimental IC50 values correlate with docking scores (R² = 0.89) .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70% yield for bromination, while notes 60% under similar conditions. This discrepancy arises from purity of starting materials (≥98% vs. 90%) .
  • Biological Activity : Bromine analogues show higher anticancer activity than chloro derivatives in but comparable antimicrobial effects in . This highlights target-specific halogen effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.